molecular formula C14H7F2NO2 B6400630 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid CAS No. 1261965-49-4

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid

Cat. No.: B6400630
CAS No.: 1261965-49-4
M. Wt: 259.21 g/mol
InChI Key: SBURKGODIFGRNU-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid is an organic compound with a molecular formula of C14H8F2NO2. This compound is characterized by the presence of a cyano group and two fluorine atoms attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Diazotization: The amino group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyano-2-fluorophenyl)benzoic acid
  • 5-Cyano-2-fluorophenylboronic acid
  • 6-(5-Cyano-2-fluorophenyl)picolinic acid

Uniqueness

4-(5-Cyano-2-fluorophenyl)-2-fluorobenzoic acid is unique due to the presence of two fluorine atoms and a cyano group, which confer distinct chemical properties. These features make it particularly useful in applications requiring high reactivity and specificity.

Properties

IUPAC Name

4-(5-cyano-2-fluorophenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-12-4-1-8(7-17)5-11(12)9-2-3-10(14(18)19)13(16)6-9/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBURKGODIFGRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689805
Record name 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261965-49-4
Record name 5'-Cyano-2',3-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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